molecular formula C9H8ClNO B142671 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 129075-59-8

5-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B142671
M. Wt: 181.62 g/mol
InChI Key: ZFVBSNKDRBLAQP-UHFFFAOYSA-N
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Description

5-Chloro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound related to the isoquinoline family, which is a structural motif found in a variety of natural and synthetic compounds with diverse biological activities. The chloro and hydroisoquinolinone functionalities suggest potential reactivity and synthetic utility in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported using various methodologies. For instance, the arylation of tetrahydroisoquinolines via a nucleophilic addition reaction with aryl Grignard reagents has been facilitated by DDQ oxidation under mild conditions . Additionally, the synthesis of chloro-substituted tetrahydroisoquinolines has been achieved through the chlorination of 1-alkyl-3,4-dihydroisoquinolines with N-chlorosuccinimide, leading to chlorinated precursors suitable for further functionalization . These methods highlight the versatility of tetrahydroisoquinolines in undergoing various chemical transformations, which could be applicable to the synthesis of 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within a bicyclic ring system, which can influence the electronic properties and reactivity of the molecule. The chloro and hydroxy groups present in these compounds can participate in hydrogen bonding and other non-covalent interactions, which are important for binding with biological targets . The structural characterization of these molecules typically involves techniques such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a variety of chemical reactions, including dehydrochlorination to yield functionalized isoquinolines , and reactions with hydroxylamine to form isoxazolines . The presence of a chloro substituent can also facilitate further nucleophilic substitution reactions, potentially leading to a wide array of structurally diverse compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one and related compounds are influenced by their molecular structure. The introduction of substituents such as chloro and hydroxy groups can affect the compound's solubility, boiling and melting points, and stability. The chloro group, in particular, can enhance the lipophilicity of the molecule, which is an important consideration in drug design . The synthesis of these compounds often aims to optimize yields and develop environmentally friendly protocols, as demonstrated by the use of ultrasound irradiation in the synthesis of isoxazoline derivatives .

Scientific Research Applications

Synthesis Techniques

Researchers have developed new methodologies for synthesizing derivatives of 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one, showcasing its significance in chemical synthesis:

  • A novel synthetic route was established for the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, involving steps like allyl etherification and Claisen rearrangement, which resulted in a high yield of a new derivative of 3,4-dihydro-isoquinolin-1(2H)-one. This method is highlighted for its simplicity and efficiency (Chen Zhan-guo, 2008).
  • The synthesis of lamellarin U and lamellarin G trimethyl ether from 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles demonstrates the versatility of these compounds as precursors in complex organic synthesis processes, enabling the introduction of acid-sensitive protecting groups under mild conditions (J. Liermann & T. Opatz, 2008).

Medicinal Chemistry Applications

The compound and its derivatives have shown promise in the field of medicinal chemistry, particularly as high affinity ligands for receptors:

  • A study described the design and discovery of a high affinity, selective, and β-arrestin biased 5-HT7 receptor agonist, utilizing 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one as a base molecule. This compound demonstrated significant β-arrestin pathway preference, indicating potential for therapeutic applications (Edem K. Onyameh et al., 2021).
  • Enantioseparation of a chiral compound with high affinity to the 5-HT7 receptor was achieved, showcasing the importance of chiral purity in the pharmacological activity of drug candidates (Edem K. Onyameh et al., 2019).

New Synthetic Methodologies

Innovative synthetic methodologies involving 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one derivatives underline their role in constructing complex molecular architectures:

  • A new method for preparing 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons was reported, starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate. This approach involves steps like Curtius rearrangement and cyclization, providing a foundation for the synthesis of isoquinoline alkaloids (Berk Mujde et al., 2011).

Chemical Sensor Development

Derivatives of 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one have also been explored in the development of chemical sensors:

  • A study presented the characterization of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, demonstrating the potential of such compounds in environmental monitoring and food safety (L. Prodi et al., 2001).

Safety And Hazards

The compound is labeled with the signal word "Warning" . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-chloro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVBSNKDRBLAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593188
Record name 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

129075-59-8
Record name 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using an analogous procedure and workup as described in Example 1, step 4, [2-(2-chloro-phenyl)-ethyl]-carbamic acid ethyl ester (I-12c: 1.4 g, 6.167 mmol) in POCl3 (14 mL) was reacted with P2O5 (1.75 g, 12.334 mmol). The resulting mixture was heated to reflux for 1 hour to afford the crude product. Purification by column chromatography on silica gel (2% methanol in DCM) afforded 100 mg of the product (9% yield).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Three
Yield
9%

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